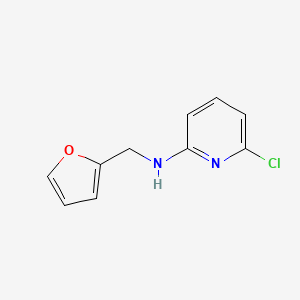
Methyl 4-cyano-3-nitrobenzoate
Vue d'ensemble
Description
“Methyl 4-cyano-3-nitrobenzoate” is a chemical compound with the molecular formula C9H6N2O4 . It is a derivative of benzoic acid, with a nitro group (-NO2) and a cyano group (-CN) attached to the benzene ring .
Synthesis Analysis
The synthesis of nitrobenzoate derivatives typically involves the nitration of methyl benzoate . This process is an example of an electrophilic aromatic substitution reaction, where a nitro group (-NO2) substitutes for one of the hydrogen atoms on the benzene ring .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with a nitro group (-NO2), a cyano group (-CN), and a methyl ester group (-COOCH3) attached . The nitro group is a hybrid of two equivalent resonance structures, which results in a full positive charge on the nitrogen atom and a half-negative charge on each oxygen atom .Chemical Reactions Analysis
The nitration of methyl benzoate is a key reaction in the synthesis of nitrobenzoate derivatives . This reaction involves the substitution of a nitro group (-NO2) for one of the hydrogen atoms on the benzene ring .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 206.15 g/mol . Nitro compounds, such as this one, are an important class of nitrogen derivatives. The nitro group (-NO2) is a hybrid of two equivalent resonance structures, which contributes to the physical and chemical properties of the compound .Applications De Recherche Scientifique
Solubility and Thermodynamics
- Solubility Determination and Thermodynamic Modeling: Research on related compounds like 3-methyl-4-nitrobenzoic acid, which shares structural similarities with Methyl 4-cyano-3-nitrobenzoate, reveals insights into solubility and thermodynamic properties in various organic solvents. This information is crucial for optimizing purification processes of related chemical compounds (Wu et al., 2016).
Synthesis Processes
- Synthesis of Related Compounds: The synthesis of compounds like 3-Methyl-4-nitrobenzoic acid via catalytic oxidation using molecular oxygen illustrates the chemical processes that might be similar or applicable to this compound. Such studies provide insights into efficient and innovative synthesis methods (Cai & Shui, 2005).
Educational and Experimental Applications
- Chemistry Education: The synthesis of related compounds, like 4-amino-3-nitrobenzoic acid methyl ester, can be used as educational experiments in organic chemistry courses, demonstrating practical applications of esterification reactions. This kind of experiment might be adaptable for this compound in an educational setting (Kam et al., 2020).
Chemical Interactions and Properties
- Study of Non-Covalent Interactions: Investigations into the crystal structure of compounds like methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, which may share structural characteristics with this compound, help in understanding the non-covalent interactions in such molecules. These studies are vital for the development of new materials and understanding molecular interactions (Portilla et al., 2007).
Optical and Thermal Properties
- Structural and Optical Characterization: Research on 4-methyl-3-nitrobenzoic acid highlights the importance of understanding the structural, optical, thermal, and mechanical properties of such compounds. These studies are essential for potential applications in material science and engineering (Bharathi et al., 2016).
Mécanisme D'action
Target of Action
Nitro compounds, a class to which methyl 4-cyano-3-nitrobenzoate belongs, are known to interact with various biological targets .
Mode of Action
Nitro compounds, in general, are known to undergo various chemical reactions, including direct substitution with nitric acid and displacement reactions with nitrite ions . These reactions could potentially alter the structure and function of the compound’s targets.
Biochemical Pathways
Nitro compounds can participate in various biochemical pathways, including the nitration of aromatic compounds .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption .
Result of Action
Nitro compounds can have various effects, including the potential to form new bonds with their targets .
Action Environment
The compound’s action could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .
Safety and Hazards
Orientations Futures
The future directions for research on “Methyl 4-cyano-3-nitrobenzoate” could involve further studies on its energetic properties and structural characteristics . Additionally, its potential applications in various fields, such as in the synthesis of other chemical compounds, could also be explored .
Relevant Papers Several papers have been published on the topic of nitrobenzoate derivatives. For instance, a study on the thermochemical properties of nitrobenzoate isomers was conducted to assess the energetic and structural effects of nitro substituents in methyl benzoate . Another paper discussed the structure, properties, and synthesis of "Methyl 4-(benzylamino)-3-nitrobenzoate" .
Analyse Biochimique
Biochemical Properties
Methyl 4-cyano-3-nitrobenzoate plays a significant role in biochemical reactions due to its nitro and cyano functional groups. These groups are known to participate in various chemical reactions, including nucleophilic substitution and reduction reactions . The compound interacts with enzymes such as nitroreductases, which catalyze the reduction of the nitro group to an amino group. Additionally, it may interact with cytochrome P450 enzymes involved in the oxidative metabolism of xenobiotics . These interactions are crucial for the compound’s biochemical activity and potential therapeutic applications.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The nitro group in the compound can undergo reduction to form reactive intermediates that may interact with cellular macromolecules, leading to changes in cell function . For instance, it can modulate the activity of transcription factors and enzymes involved in oxidative stress responses, thereby impacting gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For example, the reduction of the nitro group can generate reactive intermediates that form covalent bonds with nucleophilic sites on proteins, altering their activity . Additionally, the cyano group can participate in nucleophilic addition reactions, further influencing the compound’s biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the nitro group can undergo reduction to form amino derivatives, which may have different biochemical activities . The degradation products can also interact with cellular components, leading to long-term effects on cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic effects. At high doses, it can cause adverse effects such as oxidative stress, DNA damage, and apoptosis . The threshold effects observed in these studies highlight the importance of dose optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including oxidative and reductive metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated derivatives . Additionally, nitroreductases can reduce the nitro group to an amino group, further influencing the compound’s metabolic fate . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound can interact with transporters and binding proteins, facilitating its uptake and distribution . For example, it may bind to albumin in the bloodstream, enhancing its solubility and transport to target tissues . The distribution of the compound within cells can also affect its localization and accumulation, influencing its biochemical activity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or nucleus, through post-translational modifications and targeting signals . For instance, the nitro group can undergo reduction in the mitochondria, generating reactive intermediates that modulate mitochondrial function . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
methyl 4-cyano-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c1-15-9(12)6-2-3-7(5-10)8(4-6)11(13)14/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZYWMHNXWCCLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1395225.png)
![1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine](/img/structure/B1395227.png)
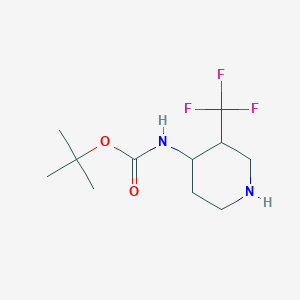

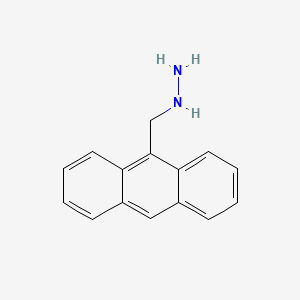
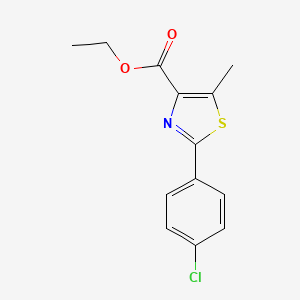
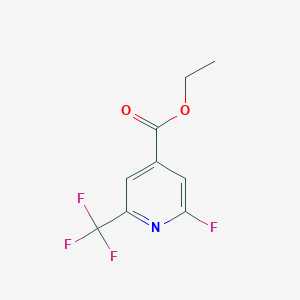
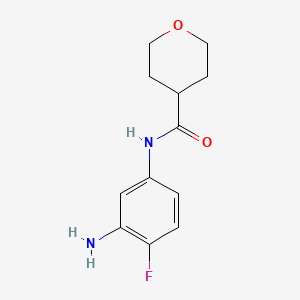
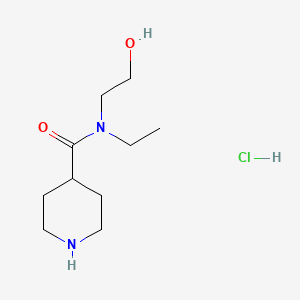
![1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B1395238.png)
![7-Fluoro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1395239.png)

